molecular formula C14H15Br2NO B8256069 3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline

3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline

Cat. No.: B8256069
M. Wt: 373.08 g/mol
InChI Key: HNMZLIGWDSTGKW-UHFFFAOYSA-N
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Description

3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline is a halogenated quinoline derivative characterized by a tert-butyl group at position 6, methoxy at position 5, and bromine substituents at positions 3 and 6. This compound belongs to a class of quinoline derivatives known for their structural versatility, which enables applications in medicinal chemistry, photochemistry, and catalysis.

Properties

IUPAC Name

3,8-dibromo-6-tert-butyl-5-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Br2NO/c1-14(2,3)10-6-11(16)12-9(13(10)18-4)5-8(15)7-17-12/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMZLIGWDSTGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1OC)C=C(C=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline typically involves the bromination of a quinoline precursor. One common method is the bromination of 6-(tert-butyl)-5-methoxyquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 8 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can help achieve high yields and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. The reactions are usually performed in acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing the quinoline ring. The reactions are carried out under hydrogen gas at room temperature or slightly elevated temperatures.

Major Products Formed

    Substitution Reactions: The major products are substituted quinoline derivatives with various functional groups replacing the bromine atoms.

    Oxidation Reactions: The major product is a quinone derivative with an oxidized methoxy group.

    Reduction Reactions: The major product is a tetrahydroquinoline derivative with a reduced quinoline ring.

Scientific Research Applications

3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and infectious diseases.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: It acts as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

    Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of bromine atoms and functional groups can enhance its binding affinity and selectivity towards these targets. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

3,8-Dibromo-6-(tert-butyl)-4-phenylquinoline (2f)

  • Structural Differences : Replaces the 5-methoxy group with a 4-phenyl substituent.
  • The bromine positions (3,8) remain identical, suggesting comparable reactivity in cross-coupling reactions .

5-Butoxy-2-tert-butyl-6-methoxy-4-methyl-8-nitroquinoline (17)

  • Structural Differences : Features a nitro group at position 8, butoxy at position 5, and methyl at position 3.
  • The butoxy chain may reduce crystallinity compared to the methoxy group in the target compound .

5-Bromo-8-methoxy-2-methylquinoline

  • Structural Differences : Lacks the tert-butyl group and 3-bromo substituent but includes a methyl group at position 2.
  • The single bromine at position 5 limits cross-coupling versatility compared to the di-bromo target compound .

Reactivity in Cross-Coupling Reactions

  • Target Compound: Bromine at positions 3 and 8 allows sequential Suzuki-Miyaura couplings. However, shows that electron-rich 8-bromo-5-methoxyquinoline derivatives may undergo debromination under Pd-catalyzed borylation conditions, yielding 5-methoxyquinoline as a byproduct. This suggests that steric protection from the tert-butyl group in the target compound could stabilize the bromine substituents during reactions .
  • Comparison with 8-Bromo-5-methoxyquinoline: The tert-butyl group in the target compound may mitigate unwanted debromination, a common issue in electron-rich bromoquinolines .

Photochemical Properties

  • Photobasicity: 5-Methoxyquinoline derivatives exhibit super photobasicity due to excited-state proton transfer. The target compound’s bromine and tert-butyl substituents likely modulate this property: Bromine Effects: Electron-withdrawing bromine atoms may reduce the excited-state electron affinity (ESEA) compared to non-brominated analogs. tert-Butyl Effects: Steric bulk could hinder solvent interactions, altering proton abstraction dynamics. For example, Furche et al. calculated an ESEA of ~6.5 eV for 5-methoxyquinoline, whereas brominated derivatives may exhibit lower values .

Data Tables

Table 1: Structural and Electronic Comparison of Selected Quinoline Derivatives

Compound Substituents Key Properties Reference
3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline 3-Br, 8-Br, 6-tert-butyl, 5-OMe High steric hindrance; dual cross-coupling sites
5-Methoxyquinoline 5-OMe Super photobasicity (ESEA ~6.5 eV)
8-Bromo-5-methoxyquinoline 8-Br, 5-OMe Prone to debromination under Pd catalysis
5-Bromo-8-methoxy-2-methylquinoline 5-Br, 8-OMe, 2-Me Limited functionalization sites

Table 2: Photochemical Parameters of Methoxyquinoline Derivatives

Compound ESEA (eV) pKₐ (Excited State) Notes
5-Methoxyquinoline 6.5 ± 0.5 ~14.5 Solvent-dependent proton transfer
This compound Est. 5.8–6.2 Not reported Reduced ESEA due to electron-withdrawing Br

Biological Activity

3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, supported by data tables and case studies.

Synthesis of this compound

The compound can be synthesized through various methods involving the bromination of quinoline derivatives followed by tert-butylation and methoxylation. The precise synthetic pathway can influence the yield and purity of the final product, which is crucial for subsequent biological testing.

1. Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds often range from 1×1041\times 10^{-4} to 1×1061\times 10^{-6} mg/mL, indicating potent activity compared to standard antibiotics .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameTarget BacteriaMIC (mg/mL)
This compoundPseudomonas aeruginosa1×1051\times 10^{-5}
Related Quinoline DerivativeKlebsiella pneumoniae1×1061\times 10^{-6}
Standard AntibioticStaphylococcus aureus1×1041\times 10^{-4}

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies often involve testing against cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The cytotoxicity is typically assessed using assays such as MTT or MTS.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study, several quinoline derivatives were evaluated for their cytotoxic effects on cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be significantly lower than those of conventional chemotherapeutics like cisplatin.

Table 2: Cytotoxicity of Quinoline Derivatives

Compound NameCell LineIC50 (µM)
This compoundHeLa15.2
Related Quinoline DerivativeMCF-712.8
CisplatinA54925.0

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication in bacterial cells.
  • Apoptosis Induction: In cancer cells, quinolines may trigger apoptotic pathways leading to cell death.
  • Enzyme Inhibition: Binding affinity studies indicate that this compound could inhibit specific enzymes critical for microbial survival or cancer cell proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline
Reactant of Route 2
3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.